molecular formula C14H11ClN2O3 B14349500 2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid CAS No. 92813-94-0

2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid

Cat. No.: B14349500
CAS No.: 92813-94-0
M. Wt: 290.70 g/mol
InChI Key: LCHZIXWPEGURKK-UHFFFAOYSA-N
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Description

2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid is an organic compound that belongs to the class of hydrazides and benzoic acids This compound is characterized by the presence of a benzoylhydrazinyl group attached to a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with benzoylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzoic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The benzoylhydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The chlorobenzoic acid moiety may also contribute to the compound’s activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylhydrazinylbenzoic acid: Lacks the chlorine atom present in 2-(2-Benzoylhydrazinyl)-4-chlorobenzoic acid.

    4-Chlorobenzoic acid: Lacks the benzoylhydrazinyl group.

    Benzoylhydrazine: Lacks the benzoic acid moiety.

Uniqueness

This compound is unique due to the presence of both the benzoylhydrazinyl group and the chlorobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

92813-94-0

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

2-(2-benzoylhydrazinyl)-4-chlorobenzoic acid

InChI

InChI=1S/C14H11ClN2O3/c15-10-6-7-11(14(19)20)12(8-10)16-17-13(18)9-4-2-1-3-5-9/h1-8,16H,(H,17,18)(H,19,20)

InChI Key

LCHZIXWPEGURKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=C(C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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